

Spectral Analysis of 4-Cyclohexylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Cyclohexylphenol**

Cat. No.: **B7723950**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Cyclohexylphenol** (CAS No. 1131-60-8). Detailed experimental protocols and data interpretations are presented to support research and development activities involving this versatile organic building block.

Quantitative Spectral Data

The following tables summarize the key spectral data obtained for **4-Cyclohexylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for **4-Cyclohexylphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	Doublet	2H	Ar-H (ortho to -CH)
~6.75	Doublet	2H	Ar-H (ortho to -OH)
~4.80	Singlet (broad)	1H	Ar-OH
~2.40	Triplet of triplets	1H	Cyclohexyl-H (methine, C1')
~1.75	Multiplet	5H	Cyclohexyl-H
~1.30	Multiplet	5H	Cyclohexyl-H

Note: Data is interpreted from publicly available spectra. Chemical shifts and multiplicities can vary slightly based on solvent and instrument.

Table 2: ^{13}C NMR Spectral Data for **4-Cyclohexylphenol**

Chemical Shift (δ) ppm	Assignment
~153.5	Ar-C (C-OH)
~141.5	Ar-C (C-Cyclohexyl)
~128.0	Ar-CH (ortho to -CH)
~115.5	Ar-CH (ortho to -OH)
~44.0	Cyclohexyl-CH
~34.5	Cyclohexyl-CH ₂
~26.8	Cyclohexyl-CH ₂
~26.0	Cyclohexyl-CH ₂

Note: Data is interpreted from publicly available spectra and may vary with experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Cyclohexylphenol

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
~3300-3500	Strong, Broad	O-H Stretch	Phenolic Hydroxyl (H-bonded)
~3020	Medium	C-H Stretch	Aromatic C-H
~2925, 2850	Strong	C-H Stretch	Cyclohexyl C-H (aliphatic)
~1610, 1510	Medium-Strong	C=C Stretch	Aromatic Ring
~1230	Strong	C-O Stretch	Phenolic C-O
~830	Strong	C-H Bend	p-Disubstituted Aromatic (out-of-plane)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 4-Cyclohexylphenol

Mass-to-Charge Ratio (m/z)	Proposed Fragment Structure	Interpretation
176	[C ₁₂ H ₁₆ O] ⁺ •	Molecular Ion (M ⁺ •)
133	[M - C ₃ H ₇] ⁺	Loss of a propyl radical from the cyclohexyl ring
107	[C ₇ H ₇ O] ⁺	Benzyllic cleavage with rearrangement (hydroxytropylium ion)

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protocol for obtaining high-resolution ^1H and ^{13}C NMR spectra of **4-Cyclohexylphenol** is as follows:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **4-Cyclohexylphenol** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.
- **Instrumentation:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Spectrometer Setup:**
 - **Locking:** Lock the field frequency to the deuterium signal of the solvent.
 - **Shimming:** Adjust the shim coils to optimize the magnetic field homogeneity, minimizing peak broadening and distortion.
 - **Tuning and Matching:** Tune the NMR probe to the appropriate frequency for the nucleus being observed (^1H or ^{13}C) and match the impedance.
- **Data Acquisition:** Acquire the spectral data using standard pulse sequences. For ^1H NMR, a sufficient number of scans (typically 8-16) are collected. For ^{13}C NMR, a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

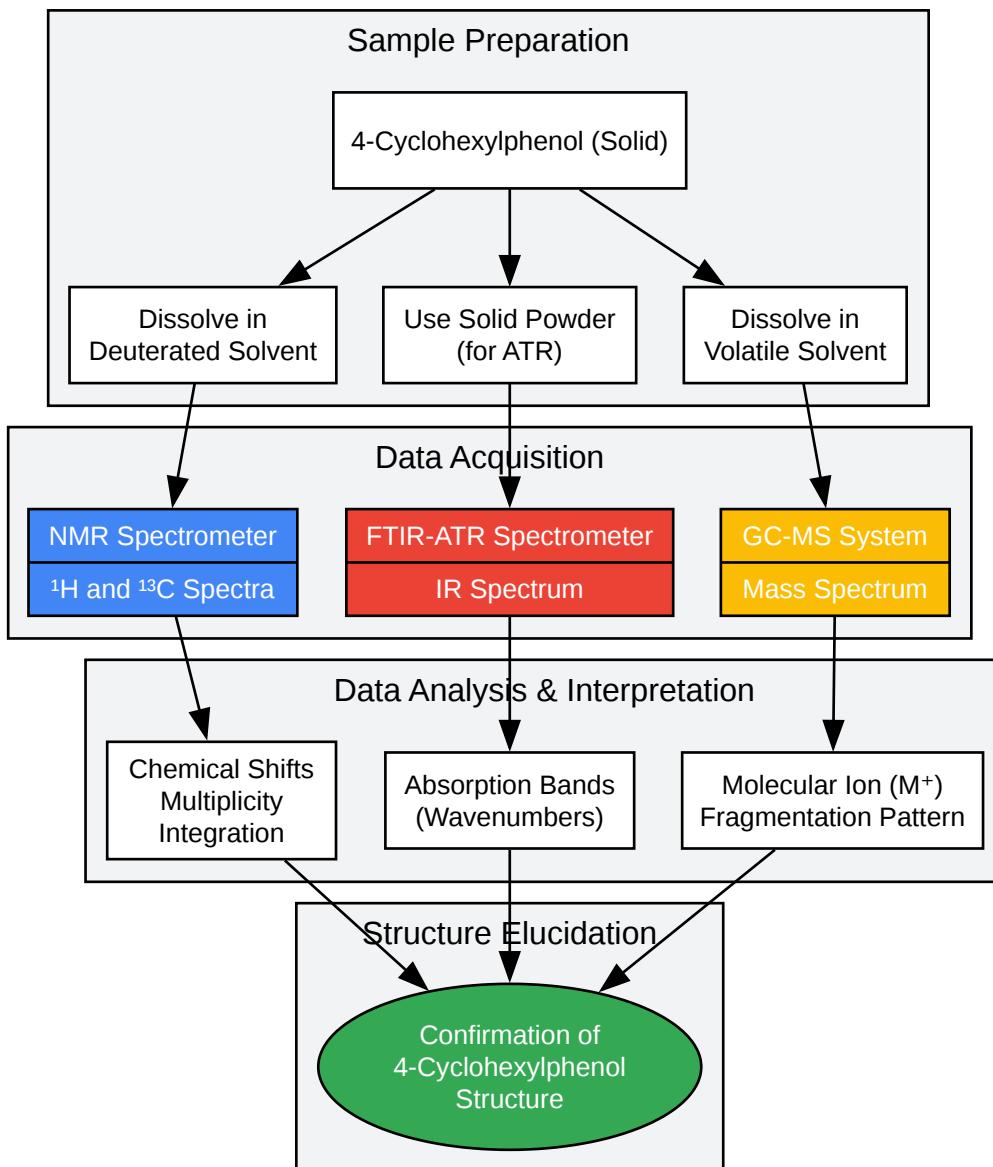
Infrared (IR) Spectroscopy

A common method for analyzing a solid sample like **4-Cyclohexylphenol** is using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.

- **Background Spectrum:** Clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO_2 , H_2O) and the instrument itself.
- **Sample Application:** Place a small amount of solid **4-Cyclohexylphenol** powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Sample Spectrum Acquisition:** Collect the sample spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, generating an evanescent wave that penetrates a small distance into the sample.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile and semi-volatile organic compounds like **4-Cyclohexylphenol**, often coupled with Gas Chromatography (GC) for sample introduction.


- **Sample Introduction:** A dilute solution of **4-Cyclohexylphenol** in a volatile organic solvent is injected into the GC-MS system. The GC column separates the analyte from any impurities.
- **Ionization:** As the purified compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ($\text{M}^{+\bullet}$).

- **Fragmentation:** The high energy of the molecular ion causes it to be energetically unstable, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-Cyclohexylphenol**.

Workflow for Spectroscopic Analysis of 4-Cyclohexylphenol

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Cyclohexylphenol**.

- To cite this document: BenchChem. [Spectral Analysis of 4-Cyclohexylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7723950#spectral-data-of-4-cyclohexylphenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com